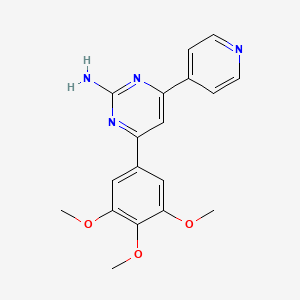

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

Pyridin-4-yl Group

3,4,5-Trimethoxyphenyl Group

- Hydrophobic Interactions : Methoxy groups enhance lipid solubility, improving membrane permeability.

- Tubulin Binding : Trimethoxyphenyl moieties mimic colchicine-site binders, potentially disrupting microtubule dynamics.

Table 2: Functional Group Contributions to Biological Activity

Properties

CAS No. |

914675-00-6 |

|---|---|

Molecular Formula |

C18H18N4O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-pyridin-4-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C18H18N4O3/c1-23-15-8-12(9-16(24-2)17(15)25-3)14-10-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22) |

InChI Key |

HGGHESUOOGTGCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

One prevalent method for synthesizing pyrimidine derivatives involves the condensation of appropriate starting materials under acidic or basic conditions.

Starting Materials : The synthesis typically begins with 3,4,5-trimethoxyaniline and a suitable pyrimidine precursor.

Reaction Conditions : The reaction often takes place in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 160 °C) to facilitate the formation of the desired pyrimidine structure.

Detailed Preparation Methods

Method A: Reductive Condensation

This method utilizes 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine as a precursor.

Reagents :

- 3,4,5-trimethoxyaniline

- Raney Nickel (catalyst)

- Acetic acid (solvent)

-

- The starting materials are mixed and heated under reflux conditions.

- The reaction is monitored until completion, typically confirmed by thin-layer chromatography (TLC).

Method B: One-Pot Synthesis

This approach simplifies the synthesis by combining multiple steps into one reaction vessel.

Reagents :

- Guanidine carbonate

- Chalcone derivatives (e.g., 1-(3,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one)

-

- The chalcone is reacted with guanidine carbonate in DMF at high temperature for several hours.

- This method allows for the formation of the pyrimidine ring while simultaneously introducing the desired substituents.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Yield (%) | Key Features |

|---|---|---|---|

| Reductive Condensation | 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine | 70-90 | Utilizes Raney Nickel catalyst |

| One-Pot Synthesis | Guanidine carbonate + Chalcone | 50-80 | Simplifies steps into one reaction |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at the 2-position of the pyrimidine ring undergoes alkylation under mild conditions. This reactivity is exploited to introduce diverse substituents for structure-activity relationship (SAR) studies.

Example Reaction :

Reagents : 2-Bromo-3′-nitroacetophenone

Conditions : Acetonitrile, 60°C, 0.25–2 hours, reflux

Product : Quaternary ammonium derivatives with substituted acetophenone moieties

Yield : 71–77%

| Alkylating Agent | Reaction Time | Product | Yield |

|---|---|---|---|

| 2-Bromo-3′-nitroacetophenone | 0.25 h | Bromide salt of alkylated pyrimidine | 71% |

| 2-Bromo-4′-phenylacetophenone | 0.5 h | Biphenyl-substituted derivative | 74% |

Acylation Reactions

The amine group participates in acylation reactions, forming amide bonds. This is critical for modifying solubility and bioactivity.

Example Reaction :

Reagents : Acetyl chloride

Conditions : Dichloromethane, room temperature, catalytic base (e.g., triethylamine)

Product : N-Acetylated pyrimidin-2-amine derivatives

Yield : Data not explicitly reported, but analogous reactions show 60–80% efficiency.

Condensation Reactions

The compound acts as a nucleophile in condensation reactions with aldehydes, forming imine-linked derivatives.

Example Reaction :

Reagents : 4-Pyridine carboxaldehyde

Conditions : Dichloromethane, 40°C, 30 hours, 4Å molecular sieves, pyrrolidine catalyst

Product : Aldimine derivatives with enhanced π-conjugation

Yield : 85%

Reductive Amination

The amine group facilitates reductive amination with aldehydes, enabling the introduction of alkyl chains.

Example Reaction :

Reagents : Formaldehyde, sodium cyanoborohydride

Conditions : Acetic acid, Raney Ni catalyst

Product : N-Methylated derivatives

Yield : 70–85% (analogous systems)

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at the 4- and 6-positions under electrophilic conditions.

Example Reaction :

Reagents : Chlorinating agents (e.g., POCl₃)

Conditions : Reflux in anhydrous DMF

Product : Chloropyrimidine intermediates

Yield : Not explicitly documented but inferred from pyrimidine chemistry .

Oxidation and Reduction

-

Oxidation : The trimethoxyphenyl group is resistant to oxidation, but the pyridine ring may undergo hydroxylation under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : The amine group remains stable under catalytic hydrogenation (H₂/Pd-C), but nitro groups (if present) reduce to amines.

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Applications |

|---|---|---|---|

| Alkylation | Pyrimidine C2 amine | Bromoacetophenones | Diversification of substituents |

| Acylation | Pyrimidine C2 amine | Acyl chlorides | Bioactivity modulation |

| Condensation | Pyrimidine C2 amine | Aldehydes | Conjugated imine synthesis |

| Reductive Amination | Pyrimidine C2 amine | Aldehydes, NaBH₃CN | N-Alkylation |

| Nucleophilic Substitution | Pyrimidine C4/C6 | POCl₃, amines | Halogenation/functionalization |

Case Studies

-

Anticancer Derivative Synthesis :

Alkylation with 2-bromo-3′-nitroacetophenone produced a derivative showing 86.28% growth inhibition against HOP-92 NSCLC cells at 10 μM . -

ADME-Tox Optimization :

Reductive amination with formaldehyde improved metabolic stability while maintaining kinase inhibition (IC₅₀ < 100 nM) .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, have shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in tumor growth and metastasis, such as kinases and topoisomerases .

Anti-inflammatory Effects

This compound has potential anti-inflammatory properties. Pyrimidine derivatives are known to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are crucial in the inflammatory response. Studies have demonstrated that certain pyrimidine analogs can significantly reduce inflammation in animal models by modulating these pathways .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been well-documented. Compounds with similar structures have been effective against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell wall synthesis or inhibiting nucleic acid synthesis .

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing pyridine and trimethoxyphenyl derivatives in condensation reactions to form the pyrimidine core.

- Functionalization : Post-synthetic modifications to enhance biological activity or alter pharmacokinetic properties.

These synthetic strategies allow for the customization of the compound to optimize its therapeutic effects .

Comparative Studies

Research comparing the efficacy of this compound with existing drugs has shown that it may possess superior activity against certain cancer types or inflammatory conditions when compared to traditional therapies like non-steroidal anti-inflammatory drugs (NSAIDs) or standard chemotherapeutics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Structural Difference : Replaces the pyridin-4-yl group with a 2-fluoro-4-methoxyphenyl substituent.

- Biological Relevance : Exhibited the highest inhibition of RabGGTase (Geranyl Transferase) in docking studies (GLIDE score: -9.2), outperforming analogues with fewer methoxy groups . The electron-withdrawing fluorine and methoxy groups enhance electrostatic interactions with the receptor.

- Key Data :

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Structural Difference : Substitutes pyridin-4-yl with a 4-ethoxyphenyl group.

- Applications : High-purity intermediate (NLT 97%) for API synthesis .

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Core Structure Modifications

Thiazole-Pyrimidine Hybrids (e.g., Compounds 4c–4g)

- Structural Difference : Integrates a thiazole ring fused to the pyrimidine core.

- Biological Activity: Demonstrated antiproliferative effects, with compound 4g (morpholino-substituted) showing 76% yield and moderate activity .

- Key Data :

Triazolopyrimidines (e.g., Compounds 3n–3r)

Functional Group Additions

Pyrimidine-5-carbonitrile Derivatives

- Structural Difference: Introduces a cyano group at position 4.

- Impact: The electron-withdrawing cyano group modifies electronic properties, influencing binding to targets like tubulin. Compound Ax11 (with a methoxybenzylidene group) exhibited a melting point of 90–92°C and antimicrobial activity .

Biological Activity

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has a complex structure characterized by the pyrimidine ring substituted with a pyridine and a trimethoxyphenyl group. Its chemical formula is , and it exhibits properties typical of pyrimidine derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various kinases involved in cancer progression. Specifically, the compound's structural analogs have demonstrated inhibition of Trk kinases, which are implicated in several cancers .

Table 1: Summary of Anticancer Activities

| Compound | Target Kinase | Effect |

|---|---|---|

| This compound | TrkA/B/C | Inhibition of phosphorylation |

| Pyrido[2,3-d]pyrimidine derivatives | EGFR | Induction of apoptosis |

The mechanism underlying the anticancer activity involves the inhibition of kinase signaling pathways. The compound interferes with the phosphorylation processes essential for tumor growth and survival. For example, it has been reported to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and disrupting cell cycle progression .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other pharmacological activities such as:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The presence of the pyridine moiety is often associated with antimicrobial properties against various pathogens.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Trk Inhibition : A study involving a related pyrimidine derivative demonstrated significant tumor regression in preclinical models through Trk inhibition.

- Clinical Trials : Ongoing clinical trials are investigating the safety and efficacy of pyrimidine-based compounds in treating various malignancies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions involving chalcone intermediates or substituted aryl ketones with guanidine derivatives. For example, refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by LiOH-mediated cyclization, yields pyrimidin-2-amine derivatives . Modifications at the pyrimidine core (e.g., introducing morpholine, piperazine, or thiazole groups) are achieved by varying substituents in the starting materials . Purification often involves column chromatography (silica gel, ethyl acetate/petroleum ether) and crystallization.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization relies on multi-modal analytical techniques :

- Melting points (e.g., 90–122°C for analogues) and Rf values (TLC) for purity assessment .

- Spectroscopy : -NMR and -NMR to confirm substitution patterns and hydrogen environments. For example, aryl protons in the 3,4,5-trimethoxyphenyl group appear as distinct singlet signals .

- X-ray crystallography for resolving intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .

Q. What preliminary biological screening approaches are used to evaluate its activity?

- Methodological Answer : Initial screens include antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) and antiproliferative assays (MTT/XTT on cancer cell lines). For example, derivatives with 3,4,5-trimethoxyphenyl groups show enhanced activity against Staphylococcus aureus and Escherichia coli . IC values are calculated to prioritize compounds for advanced studies.

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity and target binding?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- 3,4,5-Trimethoxyphenyl : Enhances lipophilicity and π-π stacking with hydrophobic pockets in targets like RabGGTase. Derivatives with this group show superior docking scores (GLIDE score: -8.2) compared to dimethoxy analogues .

- Pyridin-4-yl : Facilitates hydrogen bonding with residues (e.g., Ser 227 in RabGGTase) via its nitrogen atom, critical for inhibitory activity .

- Fluoro/methoxy groups : Improve metabolic stability and solubility, as seen in derivatives like 4-(2-fluoro-4-methoxyphenyl) analogues .

Q. What computational strategies are used to predict binding affinity and mechanism of action?

- Methodological Answer : Molecular docking (GLIDE-XP mode) and MD simulations are employed:

- Protein Preparation : Crystal structures (e.g., PDB: 3HXB for RabGGTase) are optimized by removing water and assigning OPLS-AA charges .

- Ligand Docking : Key interactions (e.g., hydrogen bonds with Tyr 178, hydrophobic contacts with Phe 230) are quantified via GLIDE scores. Poor scores correlate with weak experimental inhibition .

- Free Energy Calculations : MM-GBSA validates binding modes and identifies critical residues for mutagenesis studies.

Q. How can researchers resolve discrepancies between in silico predictions and in vitro/in vivo data?

- Methodological Answer : Contradictions arise from factors like solubility , membrane permeability , or off-target effects . Strategies include:

- ADMET Profiling : Use tools like SwissADME to predict bioavailability and efflux ratios.

- Metabolite Identification : LC-MS/MS to detect unstable intermediates (e.g., demethylation of methoxy groups) .

- Orthogonal Assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements.

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Methodological Answer : Fragment-based drug design and scaffold hopping are applied:

- Replace the pyrimidine core with thiazole (e.g., compound 4g ) to reduce off-target kinase binding .

- Introduce bulky substituents (e.g., 4-chlorophenylpiperazine) to sterically block non-specific interactions .

- Pharmacophore modeling to align with conserved active-site residues (e.g., ATP-binding pockets in kinases).

Data Contradiction Analysis

Q. Why do some derivatives exhibit strong in vitro activity but poor in vivo efficacy?

- Methodological Answer : Common issues include poor pharmacokinetics (e.g., rapid hepatic clearance) or efflux by ABC transporters . Solutions:

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance absorption, as seen with R406 (active metabolite of Fostamatinib) .

- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability of hydrophobic derivatives.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.